molecular formula C7H7N3 B031978 Benzyl azide CAS No. 622-79-7

Benzyl azide

Cat. No. B031978
Key on ui cas rn: 622-79-7
M. Wt: 133.15 g/mol
InChI Key: UDLLFLQFQMACJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06884882B1

Procedure details

2.07 ml of benzyl alcohol (20 mmole), 2.99 g of DMAP (1.2 eq) and 1.86 ml of MeSOCl2 (1.2 eq) were sequentially added to 25 ml of DMF. After stirring the mixture for 6 hours, 3.96 g of NaN3 (3 eq) was added thereto, and the mixture was stirred for 12 hours. The reaction mixture was treated with a mixture of diethyl ether and water, the ether extract was dried under MgSO4, ether was removed under a reduced pressure, and the resulting residue was subjected to column chromatography (silica gel 60, 230˜400 meshes, Merck) to obtain the title compound as a pale yellow liquid. The chromatography was conducted using a mixture of hexane and CH2Cl2 as an eluting solution whose mix ratio was gradually varied from 2:1 to 1:1 (v/v).
Quantity
2.07 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
2.99 g
Type
catalyst
Reaction Step One
Name
Quantity
3.96 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN(C=O)C.[N-:14]=[N+:15]=[N-:16].[Na+].C(OCC)C>CN(C1C=CN=CC=1)C.O>[CH2:1]([N:14]=[N+:15]=[N-:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.07 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
2.99 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
3.96 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the ether extract
CUSTOM
Type
CUSTOM
Details
was dried under MgSO4
CUSTOM
Type
CUSTOM
Details
ether was removed under a reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.